Dequalinium acetate

Catalog No.
S525670
CAS No.
4028-98-2
M.F
C34H46N4O4
M. Wt
574.8 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dequalinium acetate

CAS Number

4028-98-2

Product Name

Dequalinium acetate

IUPAC Name

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diacetate

Molecular Formula

C34H46N4O4

Molecular Weight

574.8 g/mol

InChI

InChI=1S/C30H38N4.2C2H4O2/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*1-2(3)4/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H3,(H,3,4)

InChI Key

IWYNVAJACBPVLT-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.CC(=O)[O-].CC(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Acetate, Dequalinium, Chloride, Dequalinium, Decamine, Dequadin, Dequalinium, Dequalinium Acetate, Dequalinium Chloride, Dequalinium Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Di-10-undecenoate, Dequalinium, Diacetate, Dequalinium, Dibromide, Dequalinium, Dichloride, Dequalinium, Diiodide, Dequalinium, Diundecenoate, Dequalinium, Dynexan MHP, Dynexan-MHP, Evazol, Fluomycin, Gargilon, Gurgellösung Ratiopharm, Gurgellösung-ratiopharm, Labosept, Maltyl, Solvidont, Sorot

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.CC(=O)[O-].CC(=O)[O-]

Description

The exact mass of the compound Dequalinium acetate is 574.3519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolinium Compounds. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Deodorant. However, this does not mean our product can be used or applied in the same or a similar way.

Dequalinium acetate is a quaternary ammonium compound, specifically a bis-quaternary ammonium salt, that serves as an effective antiseptic and disinfectant. It is commonly available in various salt forms, including dequalinium chloride, bromide, iodide, and acetate. The chemical formula for dequalinium acetate is C34H46N4O4C_{34}H_{46}N_{4}O_{4}, and it has a molar mass of approximately 570.76 g/mol . The compound features a symmetrical structure composed of two quaternary ammonium units linked by a decylene chain, which contributes to its amphiphilic properties .

That are typical for quaternary ammonium compounds. It can react with various nucleophiles due to the presence of its positively charged nitrogen atoms. One significant reaction involves the intercalation of dequalinium into nucleic acids, which can lead to the precipitation of DNA and RNA . Additionally, dequalinium can denature proteins involved in bacterial metabolism, disrupting cellular processes and leading to cell death .

Dequalinium acetate exhibits broad-spectrum antimicrobial activity against bacteria and fungi. It acts primarily by disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis. Research indicates that dequalinium can also inhibit mitochondrial ATP synthesis in bacteria by targeting F1-ATPase, thereby depleting energy sources essential for bacterial survival . Furthermore, it has shown potential anticancer activity through mechanisms such as inducing apoptosis in leukemia cells and modulating signaling pathways involved in cell proliferation .

The synthesis of dequalinium acetate typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-methyl-4-chloroquinoline and p-methoxybenzylamine.
  • Amination Reaction: These reactants undergo an ammoniation reaction to form an amination intermediate.
  • Formation of Dequalinium Iodide: The intermediate is then reacted with 1,10-diiododecane to produce dequalinium iodide.
  • Conversion to Acetate: Finally, the iodide is treated with acetic acid to yield dequalinium acetate .

This multi-step process highlights the complexity involved in producing this compound while ensuring purity and efficacy.

Dequalinium acetate is utilized in various medical applications due to its antimicrobial properties:

  • Topical Antiseptic: It is commonly used in wound dressings and oral formulations for treating infections.
  • Vaginal Treatments: Dequalinium acetate is effective against bacterial vaginosis and is available in prescription vaginal tablets.
  • Oral Health Products: It is included in mouthwashes and throat lozenges for managing oral infections .

Additionally, its potential antifungal and antiparasitic activities expand its utility in clinical settings.

Research indicates that dequalinium acetate interacts with various biological targets:

  • Nucleic Acids: It can intercalate between DNA base pairs, affecting nucleic acid stability and function.
  • Proteins: Dequalinium denatures proteins crucial for bacterial metabolism, disrupting their functions .
  • Cell Signaling Pathways: In cancer cells, it alters redox balance and downregulates key signaling pathways like Raf/MEK/ERK1/2 and PI3K/Akt, promoting apoptosis .

These interactions underscore the compound's multi-faceted biological activity.

Several compounds share structural or functional similarities with dequalinium acetate. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
Benzalkonium chlorideQuaternary ammonium compoundDisinfectantBroad-spectrum antimicrobial activity
ChlorhexidineBis-biguanideAntisepticStrong antimicrobial action against bacteria
Cetylpyridinium chlorideQuaternary ammonium compoundOral antisepticEffective against oral pathogens
Polyhexamethylene biguanidePolymeric biguanideAntimicrobialLong-lasting effects on surfaces

Uniqueness of Dequalinium Acetate

Dequalinium acetate stands out due to its dual capabilities as both an antiseptic and a potential anticancer agent. Unlike many similar compounds that primarily target bacteria or fungi, dequalinium also shows promise in modulating cellular processes relevant to cancer treatment. Its ability to intercalate into nucleic acids further differentiates it from other antiseptics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

574.3519

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P8W4UX112S

Related CAS

6707-58-0 (Parent)

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Other CAS

4028-98-2

Wikipedia

Dequalinium acetate

Use Classification

Cosmetics -> Antimicrobial; Deodorant

Dates

Modify: 2024-02-18
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